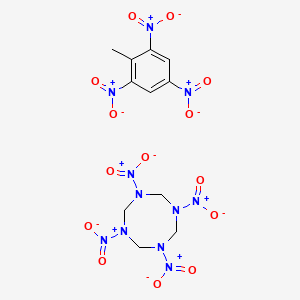
Octol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1,3,5-trinitrobenzene: and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane are both highly energetic compounds with significant applications in various fields.
Méthodes De Préparation
2-methyl-1,3,5-trinitrobenzene
Synthetic Routes: It is typically synthesized by nitrating toluene with a mixture of nitric acid and sulfuric acid.
Industrial Production: The industrial production of 2-methyl-1,3,5-trinitrobenzene involves continuous nitration processes with stringent control over reaction conditions to ensure safety and high yield.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Synthetic Routes: HMX is synthesized through the nitrolysis of hexamine with nitric acid.
Industrial Production: The industrial production of HMX involves large-scale nitration processes with careful control of temperature and reaction conditions to ensure the stability of the product.
Analyse Des Réactions Chimiques
2-methyl-1,3,5-trinitrobenzene
Types of Reactions: It undergoes various chemical reactions, including reduction, nitration, and substitution reactions.
Common Reagents and Conditions: Reduction of 2-methyl-1,3,5-trinitrobenzene typically involves reagents like tin and hydrochloric acid, producing 2-methyl-1,3,5-triaminobenzene.
Major Products: The major products formed from these reactions include 2-methyl-1,3,5-triaminobenzene and other substituted derivatives.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Types of Reactions: HMX undergoes thermal decomposition, reduction, and nitration reactions.
Common Reagents and Conditions: Thermal decomposition of HMX involves heating under controlled conditions, leading to the formation of various gaseous products.
Major Products: The major products of HMX decomposition include nitrogen, carbon monoxide, and water.
Applications De Recherche Scientifique
2-methyl-1,3,5-trinitrobenzene
Chemistry: Used as a standard explosive for calibrating bomb calorimeters and studying explosive reactions.
Biology and Medicine: Limited applications due to its toxicity.
Industry: Widely used in mining, demolition, and military applications.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Chemistry: Studied for its high energy content and stability, making it suitable for use in propellants and explosives.
Biology and Medicine: Research is ongoing to understand its impact on the environment and potential detoxification methods.
Industry: Used in military applications, including rocket propellants and high-performance explosives.
Mécanisme D'action
2-methyl-1,3,5-trinitrobenzene
Molecular Targets and Pathways: The explosive decomposition involves breaking of the nitro groups and formation of stable gaseous products.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Comparaison Avec Des Composés Similaires
2-methyl-1,3,5-trinitrobenzene
Similar Compounds: 2,4,6-trinitrophenol (picric acid), 2,4,6-trinitroaniline (picramide).
Uniqueness: It is less sensitive to shock and friction compared to picric acid, making it safer to handle.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Propriétés
Numéro CAS |
57607-37-1 |
|---|---|
Formule moléculaire |
C11H13N11O14 |
Poids moléculaire |
523.29 g/mol |
Nom IUPAC |
2-methyl-1,3,5-trinitrobenzene;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C7H5N3O6.C4H8N8O8/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18/h2-3H,1H3;1-4H2 |
Clé InChI |
UPSVYNDQEVZTMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Description physique |
Octolite, [dry or wet with < 15% water] appears as a mixture of cyclotetramethylene tetranitramine (HMX) and trinitrotoluene (TNT). Shipped wetted or desensitized. May explode under exposure to intense heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Containers may explode violently under prolonged exposure to heat. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


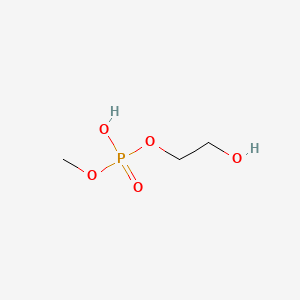

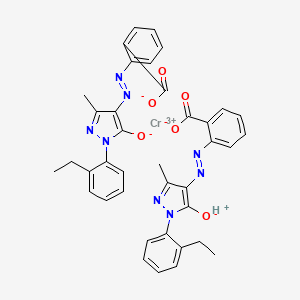
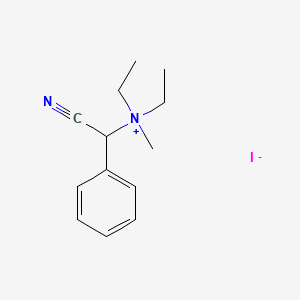
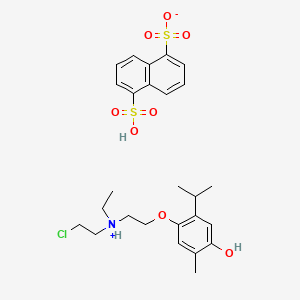
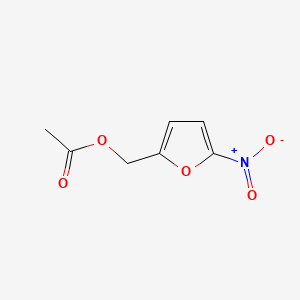
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)

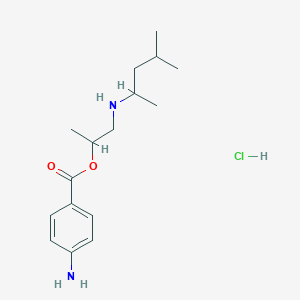

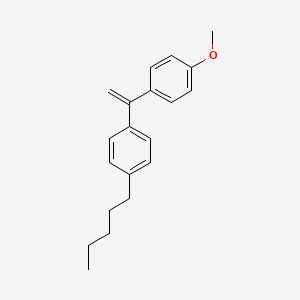
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
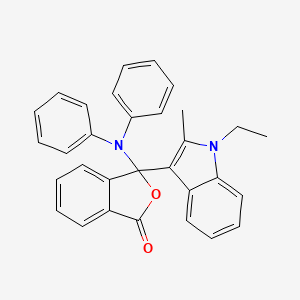
![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)
